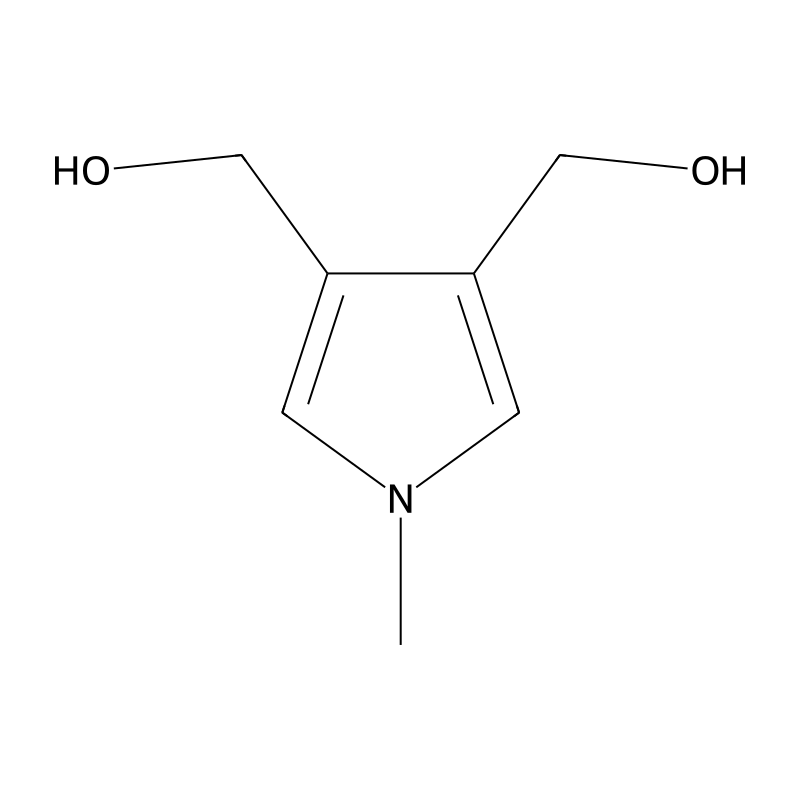

(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol is an organic compound with the molecular formula CHNO and a molecular weight of 141.17 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen. The presence of two hydroxymethyl groups at the 3 and 4 positions of the pyrrole ring contributes to its chemical properties and potential reactivity. The compound is characterized by its unique structural attributes, which influence its biological activity and applications in various fields.

- Hydroxymethylation: The hydroxymethyl groups can undergo further reactions such as etherification or esterification, allowing for the synthesis of derivatives with modified properties.

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, which may enhance reactivity in subsequent reactions.

- Condensation Reactions: This compound can participate in condensation reactions, forming larger molecules or polymers, particularly when reacted with aldehydes or ketones.

The synthesis of (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol can be achieved through various methods:

- Pyrrole Synthesis: Starting from simple precursors such as acetylacetone and ammonium acetate can yield pyrrole derivatives. Subsequent functionalization introduces hydroxymethyl groups.

- Hydroxymethylation: The introduction of hydroxymethyl groups can be accomplished via formaldehyde or paraformaldehyde in the presence of a catalyst under controlled conditions.

- Reduction Reactions: If starting from a suitable precursor that contains carbonyl functionalities, reduction reactions can yield the desired dimethanol derivative.

(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antileukemic drugs.

- Material Science: Its ability to form polymers could be explored for creating new materials with specific properties.

- Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic compounds.

Studies on the interactions of (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol with various biological molecules indicate that it may bind to specific receptors or enzymes involved in cancer progression. Research into its binding affinities and interaction mechanisms is ongoing, aiming to understand how this compound affects cellular processes at the molecular level.

Several compounds share structural similarities with (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,5-Dihydro-4-methoxy-1-methyl-1H-pyrrole | CHNO | Contains a methoxy group; different reactivity profile. |

| (1-(tert-butyl)-1H-pyrrole-3,4-diyl)dimethanol | CHNO | Features a tert-butyl group; increased steric hindrance. |

| 1-Methyl-2,5-diphenylpyrrole | CHN | More complex aromatic system; potential for different biological activities. |

Uniqueness

The uniqueness of (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol lies in its specific arrangement of functional groups and the presence of two hydroxymethyl substituents on the pyrrole ring. This configuration may provide distinct reactivity patterns and biological properties compared to other pyrrole derivatives. Its potential as an antileukemic agent further distinguishes it from similar compounds that may not exhibit such activity.